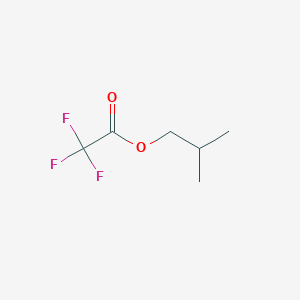

Isobutyl trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isobutyl trifluoroacetate (IBTFA) is a chemical compound that belongs to the family of trifluoroacetate esters. It is widely used in various scientific research applications due to its unique properties and benefits. IBTFA is synthesized by the reaction between isobutyl alcohol and trifluoroacetic anhydride.

Mechanism of Action

The mechanism of action of Isobutyl trifluoroacetate is not fully understood. Isobutyl trifluoroacetate is a reactive compound that can form covalent bonds with nucleophiles, such as amino groups. Isobutyl trifluoroacetate reacts with amino groups to form stable derivatives that can be analyzed by chromatography or mass spectrometry. The reaction between Isobutyl trifluoroacetate and amino groups is believed to proceed through a nucleophilic substitution mechanism. The resulting derivatives are stable and can be analyzed by various analytical techniques.

Biochemical and Physiological Effects:

Isobutyl trifluoroacetate has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in various scientific research applications. Isobutyl trifluoroacetate is not metabolized in the body and is excreted unchanged in the urine. Isobutyl trifluoroacetate is not known to interact with any enzymes or receptors in the body.

Advantages and Limitations for Lab Experiments

Isobutyl trifluoroacetate has several advantages for lab experiments. It is a versatile reagent that can be used in a wide range of organic reactions. Isobutyl trifluoroacetate is a stable compound that can be stored for long periods without degradation. Isobutyl trifluoroacetate is also a non-toxic compound that can be handled safely in the laboratory. However, Isobutyl trifluoroacetate has some limitations for lab experiments. It is a reactive compound that can form covalent bonds with nucleophiles, such as amino groups. Therefore, it should be handled with care to avoid accidental reactions with biomolecules. Isobutyl trifluoroacetate is also a volatile compound that can evaporate quickly, making it difficult to handle in large quantities.

Future Directions

Isobutyl trifluoroacetate has several potential future directions for scientific research. One potential direction is the development of new derivatizing agents that can react with other functional groups, such as carboxylic acids or aldehydes. Another potential direction is the use of Isobutyl trifluoroacetate in the synthesis of new organic compounds, such as pharmaceuticals or agrochemicals. Isobutyl trifluoroacetate can also be used in the development of new analytical techniques, such as mass spectrometry imaging or single-cell analysis. Overall, Isobutyl trifluoroacetate has a promising future in various scientific research fields.

Synthesis Methods

The synthesis of Isobutyl trifluoroacetate involves the reaction between isobutyl alcohol and trifluoroacetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The reaction is exothermic and produces Isobutyl trifluoroacetate and acetic acid as byproducts. The reaction can be carried out under various conditions, such as reflux, microwave irradiation, or ultrasound-assisted synthesis. The yield of Isobutyl trifluoroacetate depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

Isobutyl trifluoroacetate is widely used in various scientific research applications, such as organic synthesis, chromatography, and mass spectrometry. Isobutyl trifluoroacetate is used as a derivatizing agent for the analysis of amino acids, peptides, and other biomolecules. Isobutyl trifluoroacetate reacts with amino groups to form stable derivatives that can be analyzed by chromatography or mass spectrometry. Isobutyl trifluoroacetate is also used as a solvent for organic reactions, such as esterification, alkylation, and acylation. Isobutyl trifluoroacetate is a versatile reagent that can be used in a wide range of organic reactions.

properties

CAS RN |

17355-83-8 |

|---|---|

Product Name |

Isobutyl trifluoroacetate |

Molecular Formula |

C6H9F3O2 |

Molecular Weight |

170.13 g/mol |

IUPAC Name |

2-methylpropyl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C6H9F3O2/c1-4(2)3-11-5(10)6(7,8)9/h4H,3H2,1-2H3 |

InChI Key |

JNDIDDMPBOLGER-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)C(F)(F)F |

Canonical SMILES |

CC(C)COC(=O)C(F)(F)F |

synonyms |

Acetic acid, 2,2,2-trifluoro-, 2-Methylpropyl ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)

![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)

![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)

![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)

![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)

![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)